molecular formula C27H40N8O7 B12115858 Cyclo(-Arg-Ala-Asp-D-Phe-Val)

Cyclo(-Arg-Ala-Asp-D-Phe-Val)

Cat. No.: B12115858
M. Wt: 588.7 g/mol
InChI Key: OJOVBVONXDWCFW-UHFFFAOYSA-N
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Description

Cyclo(-Arg-Ala-Asp-D-Phe-Val) is a cyclic peptide composed of the amino acids arginine, alanine, aspartic acid, D-phenylalanine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(-Arg-Ala-Asp-D-Phe-Val) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cyclization: The linear peptide is cleaved from the resin and cyclized in solution using coupling agents such as EDCI or HATU.

Industrial Production Methods

Industrial production of Cyclo(-Arg-Ala-Asp-D-Phe-Val) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency. The use of advanced chromatographic techniques, such as HPLC, is crucial for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Arg-Ala-Asp-D-Phe-Val) can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using agents like hydrogen peroxide or iodine.

    Reduction: Reduction reactions can be performed using reagents such as DTT or TCEP.

    Substitution: Substitution reactions may involve the replacement of specific amino acid residues with analogs to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: DTT (dithiothreitol), TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid analogs, coupling agents like HBTU or DIC.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may lead to the formation of disulfide bonds, while substitution can result in peptides with altered biological activity.

Scientific Research Applications

Cyclo(-Arg-Ala-Asp-D-Phe-Val) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.

    Biology: Investigated for its role in cell signaling and protein-protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in cancer treatment.

    Industry: Utilized in the development of novel biomaterials and as a component in various biotechnological processes.

Mechanism of Action

The mechanism of action of Cyclo(-Arg-Ala-Asp-D-Phe-Val) involves its interaction with specific molecular targets, such as cell surface receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter cell adhesion properties, or influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(-Arg-Gly-Asp-D-Phe-Val): A similar cyclic peptide with glycine instead of alanine.

    Cyclo(-Arg-Ala-Asp-Phe-Val): A linear analog without the D-phenylalanine residue.

Uniqueness

Cyclo(-Arg-Ala-Asp-D-Phe-Val) is unique due to its specific sequence and cyclic structure, which confer distinct biological properties. The presence of D-phenylalanine enhances its stability and resistance to enzymatic degradation, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N8O7/c1-14(2)21-26(42)32-17(10-7-11-30-27(28)29)23(39)31-15(3)22(38)33-19(13-20(36)37)24(40)34-18(25(41)35-21)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-19,21H,7,10-13H2,1-3H3,(H,31,39)(H,32,42)(H,33,38)(H,34,40)(H,35,41)(H,36,37)(H4,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOVBVONXDWCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)C(C)C)CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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